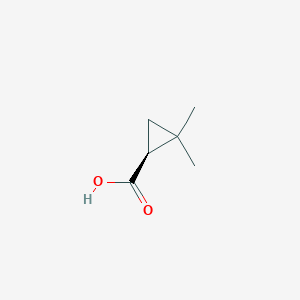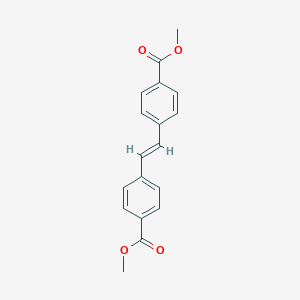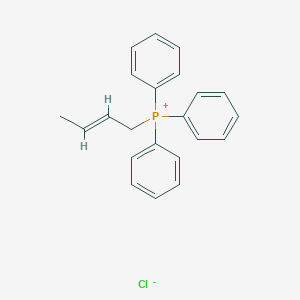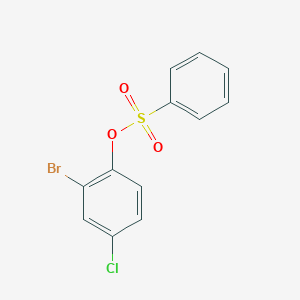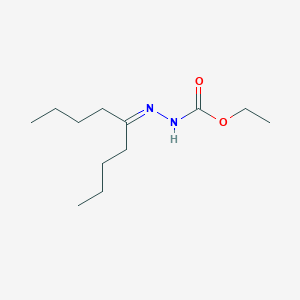
Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester, also known as ethyl 3-(1-butylpentylidene) carbazate, is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the class of carbazates, which are organic compounds containing the carbazate functional group (-NHCOO-).
Mecanismo De Acción
The mechanism of action of carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and survival, such as topoisomerase II and DNA polymerase. It may also induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Efectos Bioquímicos Y Fisiológicos
Carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. In addition, it has been reported to protect against oxidative stress-induced neurotoxicity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is its low solubility in aqueous solvents, which may limit its use in certain assays. In addition, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for the study of carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester. One direction is to investigate its potential as an anticancer agent in vivo, using animal models of cancer. Another direction is to explore its potential as an anti-inflammatory and neuroprotective agent in animal models of neurodegenerative diseases. Furthermore, the development of more soluble derivatives of carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester may enhance its potential for use in various assays and applications.
Métodos De Síntesis
The synthesis of carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester involves the condensation reaction between Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester carbazate and 1-butylpentanal in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions in a solvent such as toluene or dichloromethane. The product is obtained in high yield and purity after purification by column chromatography.
Aplicaciones Científicas De Investigación
Carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been investigated for its potential as an anti-inflammatory agent and as a neuroprotective agent.
Propiedades
Número CAS |
14702-40-0 |
|---|---|
Nombre del producto |
Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester |
Fórmula molecular |
C12H24N2O2 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
ethyl N-(nonan-5-ylideneamino)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-4-7-9-11(10-8-5-2)13-14-12(15)16-6-3/h4-10H2,1-3H3,(H,14,15) |
Clave InChI |
WGZNLRKZRNVQKV-UHFFFAOYSA-N |
SMILES |
CCCCC(=NNC(=O)OCC)CCCC |
SMILES canónico |
CCCCC(=NNC(=O)OCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



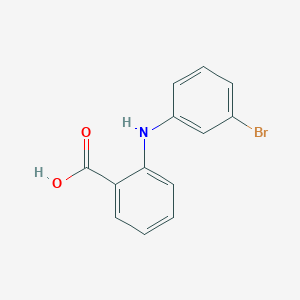
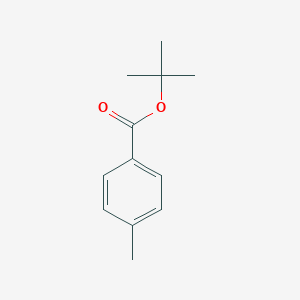
![Spiro[3.4]octan-5-one](/img/structure/B85115.png)

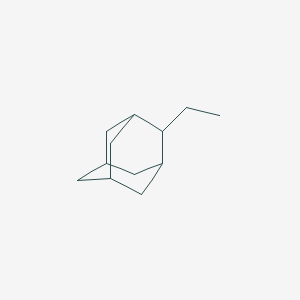
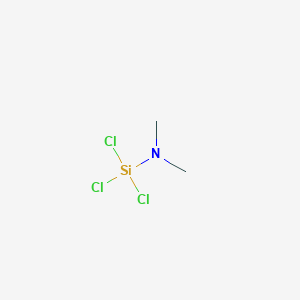
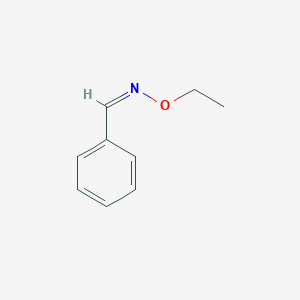
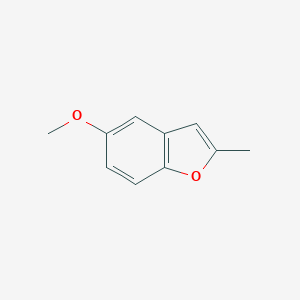
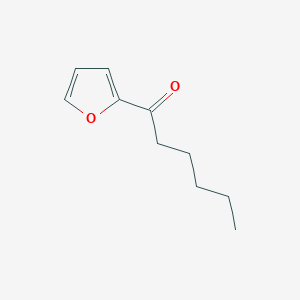
![[(E)-2-cyanoethenyl] acetate](/img/structure/B85132.png)
